molecular formula C26H22N2O4 B4970323 N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide

N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide

Cat. No.: B4970323
M. Wt: 426.5 g/mol
InChI Key: MYKQEFFQJACTID-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide is a synthetic organic compound featuring a 3,4-dihydroquinoline core substituted with a methyl group at position 2 and a furan-2-carbonyl moiety at position 1. The nitrogen atom at position 4 is further modified with a phenyl group and a second furan-2-carboxamide substituent. This dual-furan carboxamide architecture distinguishes it from classical opioid analogs like fentanyl derivatives, which typically incorporate a piperidine ring .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-18-17-22(28(19-9-3-2-4-10-19)26(30)24-14-8-16-32-24)20-11-5-6-12-21(20)27(18)25(29)23-13-7-15-31-23/h2-16,18,22H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKQEFFQJACTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)N(C4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the furan rings and the phenyl group. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), acetic acid as solvent.

Major Products

    Oxidation: Furanones

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Nitro or halogenated phenyl derivatives

Scientific Research Applications

N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Fentanyl Analogs

The compound is structurally distinct from piperidine-based fentanyl derivatives but shares the N-phenylfuran-2-carboxamide moiety with analogs like furanylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide). Key differences include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Known Activity
Target Compound 3,4-Dihydroquinoline 2-Methyl, 1-(furan-2-carbonyl), N-phenylfuran-2-carboxamide Not explicitly provided Undetermined
Furanylfentanyl Piperidine 1-Phenethyl, N-phenylfuran-2-carboxamide C₂₂H₂₆N₂O₂ 366.5 g/mol μ-opioid receptor agonist
Butyrylfentanyl Piperidine 1-Phenethyl, N-phenylbutyramide C₂₃H₃₀N₂O 350.5 g/mol Opioid activity (weaker than fentanyl)
  • Structural Implications: The quinoline core may reduce opioid receptor affinity compared to piperidine-based analogs due to steric hindrance and altered lipophilicity.

Quinoline/Tetrahydroquinoline Derivatives

and describe quinoline derivatives with distinct substituents:

Compound Name () Core Structure Substituents Molecular Formula Molecular Weight
N-(1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide Tetrahydroquinoline 1-Acetyl, 2,2,4-trimethyl, 4-phenyl, 6-furan-2-carboxamide C₂₈H₃₀N₂O₃ 454.5 g/mol
Compound Name () Core Structure Substituents Molecular Formula Molecular Weight
2-Chloro-N-[1-(2-furanylcarbonyl)-1,2,3,4-tetrahydro-2-methyl-4-quinolinyl]-N-phenylacetamide Tetrahydroquinoline 2-Methyl, 1-(furan-2-carbonyl), 2-chloroacetamide, N-phenyl C₂₆H₂₄ClN₃O₃ 470.9 g/mol
  • Key Differences :
    • The target compound lacks the acetyl, trimethyl, and chloroacetamide groups seen in these analogs.
    • Dual furan carboxamide groups may enhance metabolic stability compared to acetamide or acetylated derivatives.

Pharmacological and Metabolic Considerations

  • Metabolism: Piperidine-based furanylfentanyl undergoes hepatic degradation via piperidine ring cleavage and furan-carboxamide hydrolysis .
  • Receptor Interactions: While furanylfentanyl acts as a μ-opioid agonist , the target compound’s quinoline scaffold could shift activity toward non-opioid targets (e.g., serotonin or NMDA receptors), as seen in other quinoline-based pharmaceuticals.

Biological Activity

N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylfuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anti-cancer and anti-microbial properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C29H26N2O3C_{29}H_{26}N_{2}O_{3}, with a molecular weight of 450.5 g/mol. The compound features a complex structure that includes a quinoline moiety, which is often associated with various biological activities.

Structural Representation

PropertyDescription
Molecular FormulaC29H26N2O3
Molecular Weight450.5 g/mol
IUPAC NameThis compound

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of derivatives related to the compound . For instance, the compound has been tested against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer).

Research Findings

A study demonstrated that certain derivatives exhibited significant anti-cancer activity at concentrations as low as 20 μg/mL. For example:

CompoundCell LineCell Viability (%)
4dHepG233.29
4aHepG235.01
4bHepG237.31
DoxorubicinHepG20.62

This data indicates that the tested compounds significantly reduce cell viability compared to standard treatments like doxorubicin, suggesting a promising avenue for further drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship of the compound indicates that electron-donating substituents enhance anti-cancer activity. For instance, para-methyl substitution led to increased potency against cancer cells compared to other configurations.

Anti-Microbial Activity

In addition to its anti-cancer properties, the compound has been evaluated for its anti-microbial activity against various bacterial strains such as E. coli and S. aureus.

Anti-Microbial Efficacy

The following table summarizes the anti-microbial effectiveness of related compounds:

CompoundMicrobial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) μg/mL
4bE. coli10.5280
4aS. aureus13265
4dB. cereus16230

These results indicate that the derivatives exhibit considerable anti-microbial activity, comparable to established antibiotics.

Study on Anti-Cancer Activity

A comprehensive study published in Molecules assessed various carbamothioyl-furan derivatives for their anti-cancer properties. The findings revealed that specific modifications in the chemical structure led to enhanced cytotoxicity against liver cancer cell lines, providing insights into potential therapeutic applications.

Study on Anti-Microbial Activity

Another investigation focused on the anti-microbial effects of furan derivatives, demonstrating their effectiveness against both gram-positive and gram-negative bacteria. This study highlighted the potential of these compounds as alternatives to traditional antibiotics, especially in light of rising antibiotic resistance.

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